REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[C:6]([CH3:14])[C:5]=1[S:15][CH2:16][CH:17]1[CH2:19][CH2:18]1>CO>[Cl:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:14])[C:5]=1[S:15][CH2:16][CH:17]1[CH2:19][CH2:18]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl 4-chloro-3-cyclopropylmethylthio-2-methylbenzoate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=O)OC)C=C1)C)SCC1CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
For work-up, the mixture was concentrated on a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
the product was then filtered off as a solid
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(C(=O)O)C=C1)C)SCC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |